5-bromo-N-(4-methylphenyl)pyrimidin-2-amine
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Overview
Description
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H10BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method starts with the bromination of pyrimidine at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 5-bromopyrimidine is then subjected to a nucleophilic substitution reaction with 4-methylaniline to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyrimidine derivatives, which can be further functionalized for different applications.
Scientific Research Applications
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It serves as a tool in biochemical research to study the interactions of pyrimidine derivatives with biological molecules.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is not well-documented. as a pyrimidine derivative, it is likely to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(4-methoxybenzyl)pyrimidin-2-amine: This compound has a similar structure but with a methoxy group instead of a methyl group on the phenyl ring.
2-amino-5-bromo-4-methylpyridine: Another related compound with a similar core structure but different substitution pattern.
Uniqueness
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-N-(4-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSNLDBNYXJRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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